2,3-Dihydro-1-benzofuran-3-carboxamide
Description
2,3-Dihydro-1-benzofuran-3-carboxamide is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYWDOSSIFZKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for the Core Benzofuran Scaffold
The foundational step in preparing 2,3-Dihydro-1-benzofuran-3-carboxamide involves constructing the benzofuran core, often via cyclization of o-hydroxyaryl aldehydes or ketones with alkynes or via heterocyclization of suitable precursors.
Method A: Cyclization of o-Hydroxyaryl Aldehydes/Alkynes
Using copper catalysis, o-alkynylphenols undergo intramolecular cyclization to form benzofuran derivatives. This process is facilitated by copper iodide or copper chloride catalysts, often in the presence of bases like sodium carbonate or DBU, yielding benzofuran derivatives with high efficiency (up to 93%).Method B: Rhodium-Catalyzed C–H Activation
Rhodium-based catalysts enable the direct functionalization of aromatic C–H bonds, followed by migratory insertion and cyclization steps, producing substituted benzofurans with yields ranging from 30% to 80%. Such methods are advantageous for their regioselectivity and functional group tolerance.
Preparation of 2-Aryl-3-ethoxycarbonylbenzofuran Intermediates
A critical precursor involves synthesizing 3-ethoxycarbonylbenzofuran derivatives, which serve as substrates for subsequent reduction and hydrolysis:
Reaction Conditions:
The synthesis typically employs ethyl 2-diazoacetate reacting with benzofuran derivatives under catalytic conditions (e.g., HBF₄·OEt₂) to form 3-carboxylate benzofurans, with yields between 20% and 73%. Dehydration in concentrated sulfuric acid further improves yields (up to 73%).Boronic Acid Derivative Formation:
Conversion of these intermediates into boronic acid derivatives using trimethyl borate and lithium diisopropylamide (LDA) at −78°C is common, facilitating Suzuki coupling reactions to introduce various aryl groups.
Reduction to Dihydrobenzofuran Derivatives
The key step involves reducing the benzofuran ring to generate the dihydrobenzofuran core:
Method A: Magnesium-Driven Reduction
Using magnesium in methanol, the ester groups are reduced to trans-2,3-dihydrobenzofuran-3-carboxylates, which can be hydrolyzed to carboxylic acids. This method predominantly yields trans-isomers, with subsequent ester hydrolysis yielding the free acid.Method B: Catalytic Hydrogenation
Hydrogenation over palladium on carbon (Pd/C) catalysts reduces the benzofuran ring, but conditions must be carefully controlled to prevent over-reduction or epimerization. Hydrolysis of esters under acidic or basic conditions then affords the corresponding acids.
Amide Formation
The final step involves coupling the carboxylic acid or its derivatives with suitable amines to form the carboxamide:
Coupling Conditions:
Using standard peptide coupling reagents such as EDC, HATU, or DCC in the presence of bases like DIPEA or triethylamine, the carboxylic acid intermediates react with amines to produce the target amide. This step is often performed in solvents like dichloromethane, DMF, or THF, with high yields reported (up to 98%).Alternative Approaches:
Direct amidation of acid chlorides derived from the acid intermediates is also feasible, providing a more straightforward route when the acid chloride is prepared via thionyl chloride or oxalyl chloride.
Notes on Stereochemistry and Isomerization
Attempts to synthesize cis-isomers via reduction of ester derivatives often lead to epimerization during hydrolysis or under acidic/basic conditions.
The trans-isomers are generally more stable and easier to isolate, making them the preferred stereoisomer in synthetic protocols.
Summary of Preparation Methods Data Table
| Method No. | Key Reactants | Catalysts/Reagents | Main Steps | Yield Range | Remarks |
|---|---|---|---|---|---|
| 1 | Ethyl 2-diazoacetate + benzofuran derivatives | HBF₄·OEt₂, H₂SO₄ | Cyclization, dehydration | 20-73% | Formation of 3-carboxylate benzofurans |
| 2 | Boronic acids + aryl halides | Pd catalyst | Suzuki coupling | 88-98% | Functionalization of benzofuran core |
| 3 | Ester derivatives | Mg in MeOH | Reduction | High for trans-isomers | Stereoselective reduction |
| 4 | Acid hydrolysis | HCl or NaOH | Hydrolysis of esters | Complete conversion | Epimerization risk |
| 5 | Carboxylic acids + amines | Coupling reagents | Amide formation | Up to 98% | Final step |
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted benzofurans, dihydrobenzofurans, and other derivatives with potential biological activities .
Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives, including 2,3-dihydro-1-benzofuran-3-carboxamide, have shown promising antimicrobial properties. Research indicates that benzofuran compounds can act against various pathogens, contributing to their development as antimicrobial agents. For example, derivatives have been designed to target bacterial infections effectively, demonstrating inhibition against Staphylococcus aureus and Candida albicans .
Pain Management
A study highlighted the efficacy of 2,3-dihydro-1-benzofuran derivatives in managing neuropathic pain. These compounds were tested in spinal nerve ligation and paclitaxel-induced neuropathy models in rats, revealing their potential as cannabinoid receptor 2 (CB2) agonists without affecting locomotor behavior . This suggests a therapeutic pathway for developing non-opioid pain relief medications.
Cytotoxic Properties
Benzofuran derivatives have been investigated for their anticancer activities. A series of compounds derived from this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values as low as 11 μM against human ovarian cancer cells, indicating strong potential as anticancer agents .
Synthetic Approaches
The synthesis of this compound has been achieved through various methods, including palladium-catalyzed reactions and microwave-assisted synthesis techniques. These methods facilitate the creation of diverse libraries of benzofuran derivatives for biological testing . The ability to modify substituents on the benzofuran ring allows for the optimization of biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for enhancing the efficacy of these compounds. Studies have shown that specific modifications to the benzofuran core can significantly influence biological activity, leading to the identification of more potent derivatives . Statistical molecular design approaches are often employed to systematically explore these variations.
Case Studies
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including enzyme inhibition, receptor binding, and signal transduction . The presence of functional groups in the benzofuran ring enhances its binding affinity to target molecules, leading to its observed effects .
Comparison with Similar Compounds
Benzofuran: The parent compound with a similar core structure but without the carboxamide group.
Benzothiophene: A sulfur analog of benzofuran with distinct biological activities.
Coumarin: A structurally related compound with a lactone ring instead of the furan ring.
Uniqueness: 2,3-Dihydro-1-benzofuran-3-carboxamide is unique due to its specific functional groups that confer distinct biological activities and chemical reactivity.
Biological Activity
2,3-Dihydro-1-benzofuran-3-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran ring system with a carboxamide functional group, which is crucial for its biological activity.
1. Cannabinoid Receptor Agonism
Research indicates that derivatives of this compound exhibit significant activity as selective agonists for cannabinoid receptor type 2 (CB2). These compounds were synthesized to improve the treatment of neuropathic pain, demonstrating promising analgesic properties through modulation of the endocannabinoid system .
Table 1: Biological Activity of Selected Derivatives
| Compound Name | Structure | CB2 Agonist Activity (IC50) |
|---|---|---|
| MDA7 | MDA7 Structure | 0.5 μM |
| MDA104 | MDA104 Structure | 0.2 μM |
2. Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
Another significant aspect of the biological activity of 2,3-dihydro-1-benzofuran derivatives is their role as inhibitors of PARP-1. These compounds have shown potential in cancer therapy, particularly in BRCA-deficient tumors. For example, one study identified a derivative with an IC50 value of 9.45 μM against PARP-1, highlighting its potential for selective cytotoxicity in specific cancer cell lines .
Table 2: Inhibition Potency Against PARP-1
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| DHBF-7-carboxamide | 9.45 | BRCA2-deficient cells |
| DHBF-3-one-7-carboxamide | 16.2 | Moderate |
3. Antimicrobial Activity
Studies have also explored the antimicrobial properties of 2,3-dihydro-1-benzofuran derivatives. Some compounds demonstrated moderate to good activity against various bacterial strains and fungi. For instance, MIC values against Staphylococcus aureus ranged from 5.64 to 77.38 µM .
Table 3: Antimicrobial Activity Overview
| Microorganism | MIC Range (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
Study on Neuropathic Pain Models
A significant study involved the administration of a selected derivative in a paclitaxel-induced neuropathy model using Sprague Dawley rats. The compound was administered at a dose of 1 mg/kg for four consecutive days, demonstrating a reduction in mechanical allodynia compared to control groups . This finding supports the compound's potential application in managing neuropathic pain.
Cancer Treatment Efficacy
Another investigation evaluated the anticancer efficacy of benzofuran derivatives in lung adenocarcinoma models. The study found that specific compounds exhibited comparable antiproliferative activity to doxorubicin (IC50 = 1.136 μM), indicating their potential as alternative treatments for cancer .
Q & A
Q. What are the common synthetic routes for 2,3-Dihydro-1-benzofuran-3-carboxamide, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of 2,3-dihydrobenzofuran-3-amine with carboxylic acid derivatives. Evidence suggests using DMF as a solvent and LiH as a base under pH-controlled conditions (adjusted with Na₂CO₃) to achieve higher yields . Optimization involves factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. For example, computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation . A table summarizing key reaction parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (DMF) | 5–10 mL/g substrate | Solubility |
| Base (LiH) | 1.2–1.5 eq | Reaction rate |
| pH | 8.5–9.0 | Product purity |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
Key techniques include:
- IR Spectroscopy : Look for C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) to confirm the carboxamide group .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 295.29 (C₁₇H₁₃NO₄) validate the molecular formula .
- NMR : ¹H NMR signals at δ 6.8–7.2 ppm (aromatic protons) and δ 4.2–4.5 ppm (dihydrofuran CH₂) confirm the fused-ring structure .
Gas chromatography (GC) with temperature programming (e.g., 50°C to 250°C at 10°C/min) can assess purity .
Advanced Research Questions
Q. How can computational modeling and reaction path search methods enhance the design of novel derivatives of this compound?
Computational tools like density functional theory (DFT) predict reaction intermediates and transition states, enabling targeted synthesis of derivatives. For instance, ICReDD’s approach combines quantum chemical calculations with experimental feedback loops to screen derivatives for enhanced bioactivity . Researchers can model substituent effects (e.g., electron-withdrawing groups on the benzofuran ring) to prioritize candidates for synthesis. A workflow might include:
- Step 1 : Generate derivative libraries using cheminformatics software.
- Step 2 : Simulate binding affinity to target enzymes (e.g., acetylcholinesterase for Alzheimer’s applications) .
- Step 3 : Validate top candidates via parallelized organic synthesis.
Q. What methodological approaches are recommended for resolving contradictions in bioactivity data of this compound across different studies?
Contradictions often arise from variations in assay conditions or structural analogs. To address this:
- Standardize Assays : Use consistent enzyme concentrations (e.g., 0.1 µM acetylcholinesterase) and buffer systems (pH 7.4 PBS) .
- Control Structural Variables : Compare activity of the parent compound with derivatives (e.g., halogenated vs. alkylated analogs) to isolate substituent effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for outliers via Grubbs’ test .
For example, conflicting reports on enzyme inhibition may stem from differences in IC₅₀ measurement protocols. Re-evaluating under uniform conditions can reconcile discrepancies .
Methodological Notes
- Experimental Design : Use orthogonal arrays (e.g., Taguchi method) to test multiple variables (solvent, catalyst, temperature) efficiently .
- Data Security : Employ encrypted electronic lab notebooks (ELNs) to maintain data integrity and traceability .
- Ethical Compliance : Adhere to CRDC guidelines for chemical engineering research (e.g., RDF2050103 for process design) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
